![molecular formula C25H15ClF3N3O2S B2646736 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)-2-thienyl]acrylonitrile CAS No. 338966-77-1](/img/structure/B2646736.png)

3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)-2-thienyl]acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

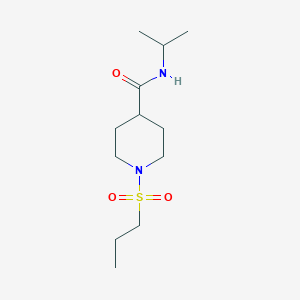

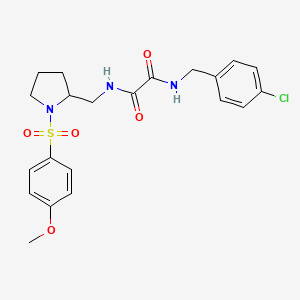

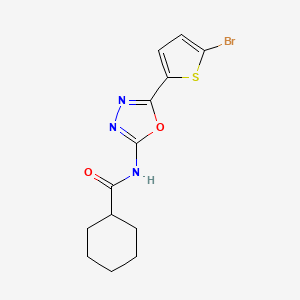

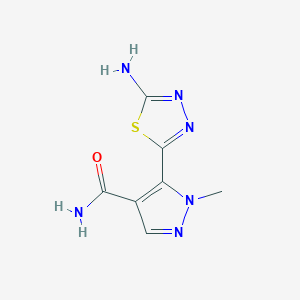

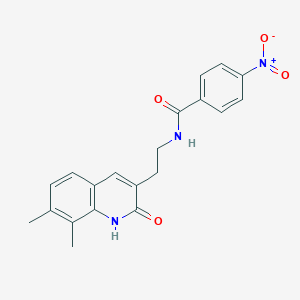

The compound contains several functional groups including a pyridine ring, a pyrrole ring, a thiophene ring, and a trifluoromethyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through methods such as palladium-catalyzed coupling reactions .Molecular Structure Analysis

The compound has a complex structure with multiple aromatic rings (pyridine, pyrrole, and thiophene) which could contribute to its stability and reactivity. The trifluoromethyl group is a key structural motif in many active pharmaceutical ingredients .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-donating and withdrawing properties of its functional groups. For example, the trifluoromethyl group is electron-withdrawing, which could make the compound more reactive in certain types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability .Wissenschaftliche Forschungsanwendungen

Palladium Complexes with Nucleophilic Carbenes

Research involving palladium complexes with nucleophilic heterocyclic carbene (NHC) ligands demonstrates the importance of these compounds in catalysis. Such complexes are synthesized through interactions with palladium sources and have shown moderate catalytic activity for coupling reactions and copolymerization processes under certain conditions (Tsoureas et al., 2003). These findings suggest a potential avenue for the application of similar acrylonitrile derivatives in catalysis and polymerization research.

Group Transfer Polymerization

The catalytic prowess of NHCs extends to the sequential group transfer polymerization (GTP) of (meth)acrylic monomers, facilitating the synthesis of block copolymers at room temperature. This methodology underscores the versatility of NHCs in polymer science, where the order of monomer addition does not affect the outcome, showcasing a robust approach to polymer synthesis (Raynaud et al., 2011). This underscores the potential for the use of complex acrylonitriles in creating novel polymer structures.

Photoinitiation Capabilities

The efficiency of certain photoinitiators under LED exposure for free radical photopolymerization of (meth)acrylates highlights innovative applications in materials science. The enhanced performance of these photoinitiators, even in the presence of air, suggests potential research applications in developing new photopolymerization strategies for material fabrication (Jing Zhang et al., 2014). This area could be relevant for compounds like the one , especially if they exhibit similar photoinitiating properties.

Heterocyclic Chemistry

The synthesis and transformations of benzo[b]thiophene derivatives, through palladium-catalyzed arylation and subsequent oxidation, indicate the broad interest in heterocyclic compounds for their diverse chemical properties and potential applications. Such processes underline the importance of exploring heterocyclic compounds for generating novel chemical entities with potential industrial and pharmaceutical applications (Sidorenko et al., 1982).

Wirkmechanismus

The mechanism of action would depend on the specific biological target of the compound. Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries, and their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(Z)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-2-[5-(4-methoxybenzoyl)thiophen-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15ClF3N3O2S/c1-34-19-6-4-15(5-7-19)23(33)22-9-8-21(35-22)16(13-30)11-18-3-2-10-32(18)24-20(26)12-17(14-31-24)25(27,28)29/h2-12,14H,1H3/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROWFCHLZBVPFG-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C(=CC3=CC=CN3C4=C(C=C(C=N4)C(F)(F)F)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(S2)/C(=C\C3=CC=CN3C4=C(C=C(C=N4)C(F)(F)F)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15ClF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2646663.png)

![1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2646665.png)

![7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2646668.png)

![5-((2-(1,3-dioxolan-2-yl)ethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2646672.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2646673.png)